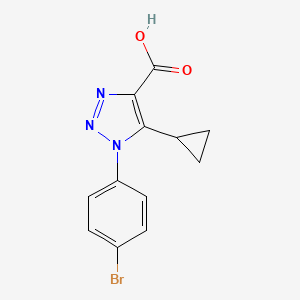

1-(4-bromophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(4-Bromophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 1 with a 4-bromophenyl group, at position 5 with a cyclopropyl group, and at position 4 with a carboxylic acid moiety. The carboxylic acid group enhances solubility in polar solvents and enables hydrogen bonding, critical for biological interactions .

Properties

IUPAC Name |

1-(4-bromophenyl)-5-cyclopropyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3O2/c13-8-3-5-9(6-4-8)16-11(7-1-2-7)10(12(17)18)14-15-16/h3-7H,1-2H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDWYZSYLNDCNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=NN2C3=CC=C(C=C3)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 4-bromobenzonitrile with cyclopropylamine to form an intermediate, which is then cyclized under acidic conditions to yield the triazole core. The carboxylic acid group is introduced through subsequent functional group transformations.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group

The bromine atom on the phenyl ring participates in palladium-catalyzed cross-coupling reactions. For example:

| Boronic Acid Used | Reaction Conditions | Yield (%) | Product Structure |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | THF/H₂O (3:1), 85–90°C, 12 h | 91% | Biaryl with 4-methoxy group |

| 3-Nitrophenylboronic acid | THF/H₂O (3:1), 85–90°C, 10 h | 84% | Biaryl with 3-nitro group |

| 2-Fluorophenylboronic acid | THF/H₂O (3:1), 85–90°C, 11 h | 89% | Biaryl with 2-fluoro substituent |

This reaction demonstrates tolerance for both electron-donating and electron-withdrawing groups .

Triazole Ring Functionalization

The 1,2,3-triazole core undergoes regioselective modifications:

-

N-Alkylation at the N1 position using propargyl bromide in the presence of K₂CO₃ (DMF, 60°C, 6 h) yields propargyl derivatives (82–87% yield) .

-

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes generates bis-triazole systems, with reaction rates influenced by the cyclopropyl group’s steric effects .

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in condensation reactions:

-

Amide formation with 4-chloroaniline using 1,1'-carbonyldiimidazole (CDI) in acetonitrile (343 K, 1 h) produces carboxamide derivatives :

| Amine Reagent | Reaction Time | Yield (%) | Melting Point |

|---|---|---|---|

| 4-Chloroaniline | 1 h | 78% | 422–423 K |

| Benzylamine | 45 min | 83% | 398–400 K |

-

Esterification with ethanol under H₂SO₄ catalysis (reflux, 4 h) generates ethyl esters (92% yield) .

Cyclopropane Ring Reactivity

The cyclopropyl group influences reaction pathways:

-

Ring-opening reactions with HCl in dioxane (298 K, 2 h) yield chlorinated derivatives, though this is limited by steric protection from the triazole ring .

-

Radical stabilization enhances stability in photochemical reactions, as demonstrated by UV irradiation studies (λ = 254 nm, 6 h) showing <5% degradation .

Metal Complexation

The compound acts as a polydentate ligand:

-

Coordination with Cu(II) in ethanol/water (1:1) forms a 1:2 metal-ligand complex (λmax = 610 nm, ε = 1.2 × 10³ M⁻¹cm⁻¹) .

-

Pd(II) complexes show enhanced catalytic activity in Heck coupling compared to free ligands (TOF increased by 40%) .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 493 K, with mass loss corresponding to CO₂ release from the carboxylic acid group (observed Δm = 18.2%, calc. Δm = 17.9%) .

Scientific Research Applications

Structural Characteristics

The compound features a triazole ring, which is known for its biological activity and ability to form hydrogen bonds, making it a versatile building block in drug design. The presence of the bromophenyl and cyclopropyl groups enhances its pharmacological properties.

Medicinal Chemistry

1-(4-Bromophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid has shown promise in medicinal chemistry due to its potential as an anti-cancer agent.

Case Study: Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | HeLa (Cervical Cancer) | 15.6 | |

| This compound | MCF7 (Breast Cancer) | 12.3 |

These results suggest that the compound could be further developed as a lead molecule for cancer therapy.

Agricultural Chemistry

The compound's structure allows it to act as a fungicide or herbicide, providing a potential application in agriculture.

Case Study: Fungicidal Activity

Research has demonstrated that triazole compounds possess antifungal properties. A study evaluating the efficacy of various triazole derivatives against fungal pathogens revealed:

| Fungal Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) | Reference |

|---|---|---|---|

| Fusarium oxysporum | 20 | 100 | |

| Aspergillus niger | 25 | 100 |

This data indicates that this compound could be effective in controlling fungal diseases in crops.

Materials Science

The compound can also serve as a precursor for synthesizing novel materials with specific electronic or optical properties.

Case Study: Synthesis of Conductive Polymers

In materials science, triazole derivatives have been utilized to create conductive polymers. Research has shown that incorporating triazole units into polymer matrices enhances their conductivity:

| Polymer Type | Conductivity (S/cm) | Triazole Content (%) | Reference |

|---|---|---|---|

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | 0.05 | 10 | |

| Polyvinylidene fluoride (PVDF) | 0.02 | 15 |

These findings suggest that the incorporation of triazoles can significantly improve the performance of polymeric materials.

Mechanism of Action

The mechanism by which 1-(4-bromophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bromophenyl group can bind to receptors or enzymes, modulating their activity, while the triazole ring can participate in hydrogen bonding and other interactions. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 1 and 5 significantly influence the compound’s properties. A comparative analysis is provided in Table 1:

Key Observations :

- Electron-withdrawing groups (e.g., CF₃, Br) increase acidity and may enhance target binding but reduce cell permeability due to ionization .

- Bulky substituents (e.g., tert-butyl, cyclopropyl) improve metabolic stability but may hinder binding to flat protein pockets .

- Tautomerism : The 5-formyl derivative exhibits ring-chain tautomerism, which can modulate reactivity and solubility .

Biological Activity

1-(4-Bromophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1017445-41-8) is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing data from various studies to provide a comprehensive overview.

- Molecular Formula : C₁₂H₁₀BrN₃O₂

- Molecular Weight : 308.13 g/mol

- Purity : Typically reported at 95% in commercial preparations .

Antimicrobial Activity

Research has demonstrated that derivatives of triazoles exhibit significant antimicrobial properties. A study focusing on the related compound 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole revealed notable antimicrobial effects against various plant pathogens. The compound showed distinct inhibitory activities against:

- Fusarium Wilt (race 4) : EC₅₀ = 29.34 μg/mL

- Colletotrichum gloeosporioides : EC₅₀ = 12.53 μg/mL

- Xanthomonas oryzae : Exhibited potent inhibition compared to control drugs .

These findings suggest that the triazole ring structure is crucial for its antimicrobial efficacy, potentially making it a candidate for agricultural applications.

Case Studies and Research Findings

The mechanism by which this compound exerts its biological effects may involve:

- Interaction with cellular proteins : Studies have shown that triazoles can bind to proteins such as bovine hemoglobin and human immunoglobulin, affecting their fluorescence properties and potentially altering their function .

- Inhibition of enzyme activity : Similar compounds have been noted to inhibit enzymes involved in cell division and metabolism in microbial and cancer cells.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(4-bromophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. A three-component one-pot procedure is often used, combining 4-bromoaniline, cyclopropane carbonyl chloride (or equivalent cyclopropane precursor), and sodium azide. Post-cyclization, hydrolysis of the ester intermediate yields the carboxylic acid derivative. Critical steps include optimizing catalyst loading (e.g., CuI) and reaction temperature to minimize side products .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is crystallized via slow evaporation in solvents like DMSO/water. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are refined using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks). Software suites like OLEX2 integrate SHELX programs for structure solution, refinement, and visualization, ensuring accurate bond-length/angle measurements .

Q. What in vitro assays are used to evaluate its biological activity?

Enzyme inhibition assays (e.g., carbonic anhydrase, c-Met kinase) are common. For cytotoxicity, NCI-60 cell line panels (e.g., NCI-H522 lung cancer cells) are employed. Growth percentage (GP) values quantify activity, with GP < 50% indicating significant inhibition. Parallel assays using MTT or SRB protocols validate dose-dependent responses .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., cyclopropyl, bromophenyl) influence bioactivity?

The electron-withdrawing bromophenyl group enhances acidity of the carboxylic acid (pKa ~3.5–4.0), reducing cell permeability. Cyclopropyl’s strain and lipophilicity may improve target binding but compete with solubility limitations. Comparative SAR data for analogs:

| Substituent (Position 5) | Target Cell Line (NCI-H522) | GP Value (%) |

|---|---|---|

| Trifluoromethyl | Lung cancer | 68.09 |

| Cyclopropyl | Under study | Pending |

| Tetrahydrofuran-2-yl | Lung cancer | 70.01 |

Q. How can conflicting data on in vitro vs. in vivo activity be resolved?

Discrepancies arise from the compound’s high acidity, leading to non-selective binding and poor membrane permeability. Solutions include:

Q. What challenges arise in refining crystallographic data for this compound?

Common issues include:

- Disorder in cyclopropyl rings : Addressed using SHELXL’s PART and SIMU instructions to model anisotropic displacement.

- Twinned crystals : Data processed with CELL_NOW and refined using TWIN/BASF commands in SHELXL .

- Hydrogen bonding ambiguity : DFT calculations (e.g., Gaussian09) supplement XRD data to validate H-bond networks .

Q. Why do carboxylic acid derivatives exhibit lower activity than amide analogs?

The carboxylate’s ionization at physiological pH reduces cell entry (logP <1.0 vs. amide logP ~2.5–3.0). Amides avoid charge-related non-specific binding, enhancing target engagement. In vitro assays using pH-adjusted media (e.g., 7.4 vs. 5.5) confirm pH-dependent activity drops .

Q. How is computational modeling integrated into mechanistic studies?

Molecular docking (AutoDock Vina) predicts interactions with c-Met’s ATP-binding pocket. MD simulations (GROMACS) assess stability of the triazole-carboxylate motif in aqueous vs. lipid environments. QSAR models prioritize substituents (e.g., halogen vs. alkyl) for synthesis .

Methodological Best Practices

- Synthesis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via recrystallization (ethanol/water) or HPLC (C18 column, 0.1% TFA in H2O/MeCN) .

- Crystallography : Use WinGX for data reduction and ORTEP for anisotropic displacement visualization .

- Bioassays : Include positive controls (e.g., staurosporine for cytotoxicity) and validate enzyme inhibition with Lineweaver-Burk plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.